1-methyl-1H-pyrrole-3-carbaldehyde
CAS No.: 36929-60-9
Cat. No.: VC2428842
Molecular Formula: C6H7NO
Molecular Weight: 109.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 36929-60-9 |
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Molecular Formula | C6H7NO |
Molecular Weight | 109.13 g/mol |
IUPAC Name | 1-methylpyrrole-3-carbaldehyde |
Standard InChI | InChI=1S/C6H7NO/c1-7-3-2-6(4-7)5-8/h2-5H,1H3 |
Standard InChI Key | OXADKJPOZQYWIG-UHFFFAOYSA-N |
SMILES | CN1C=CC(=C1)C=O |
Canonical SMILES | CN1C=CC(=C1)C=O |
Introduction
Chemical Structure and Properties
Structural Information
1-Methyl-1H-pyrrole-3-carbaldehyde consists of a five-membered pyrrole ring with a methyl group attached to the nitrogen atom and an aldehyde group at the 3-position. The compound's molecular formula is C6H7NO with a molecular weight of 109.13 g/mol . The structural representation can be described using various chemical notations:
Identifier Type | Value |
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IUPAC Name | 1-methyl-1H-pyrrole-3-carbaldehyde |
SMILES | CN1C=CC(=C1)C=O |
InChI | InChI=1S/C6H7NO/c1-7-3-2-6(4-7)5-8/h2-5H,1H3 |
InChIKey | OXADKJPOZQYWIG-UHFFFAOYSA-N |
CAS Registry Number | 36929-60-9 |
The structural arrangement gives this compound unique reactivity patterns, particularly through the aldehyde functional group, which serves as a versatile handle for further derivatization .
Physical Properties
The physical properties of 1-methyl-1H-pyrrole-3-carbaldehyde have been determined through various experimental and computational methods. These properties are crucial for understanding its behavior in different environments and reaction conditions.
The compound exists as a liquid at room temperature and has moderate water solubility, which influences its handling in laboratory settings and potential applications in aqueous systems .
Chemical Properties
1-Methyl-1H-pyrrole-3-carbaldehyde exhibits chemical properties characteristic of both pyrrole compounds and aldehydes. The pyrrole ring is electron-rich, making it susceptible to electrophilic substitution reactions. Meanwhile, the aldehyde group is highly reactive and can participate in various transformations:
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The aldehyde functional group can undergo nucleophilic additions and condensation reactions .
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The compound can participate in various carbonyl reactions, including Wittig reactions, reductions, and oxidations.
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The pyrrole ring can undergo further electrophilic substitution reactions at available positions.
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The compound can serve as a building block in multicomponent reactions for the synthesis of more complex structures .
These chemical properties make 1-methyl-1H-pyrrole-3-carbaldehyde a versatile synthetic intermediate for constructing more complex molecules with specific functional characteristics.
Synthesis Methods
Several methods have been reported for the synthesis of 1-methyl-1H-pyrrole-3-carbaldehyde. The most common approaches include:
Formylation of 1-Methylpyrrole
Direct formylation of 1-methylpyrrole can be achieved through various methods, including:
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Vilsmeier-Haack formylation using phosphoryl chloride (POCl3) and dimethylformamide (DMF)
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Directed metalation followed by reaction with DMF or other formylating agents
Functional Group Interconversion
Synthesis can also proceed through functional group interconversions starting from other 3-substituted 1-methylpyrrole derivatives, such as:
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Reduction of 1-methyl-1H-pyrrole-3-carboxylic acid or its esters
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Oxidation of appropriately substituted methyl derivatives
These synthetic routes offer various approaches to access 1-methyl-1H-pyrrole-3-carbaldehyde depending on the available starting materials and desired reaction conditions .
Applications and Uses
Pharmaceutical Applications
1-Methyl-1H-pyrrole-3-carbaldehyde has significant applications in pharmaceutical research and development:
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It serves as a precursor in the synthesis of biologically active compounds, including potential antimicrobial agents.
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The compound is utilized in the development of pyrrole-based drug candidates, with particular interest in anti-inflammatory and antimicrobial applications.
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Its derivatives have been explored in the synthesis of MEK kinase inhibitors for cancer treatment .
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The pyrrole ring system is present in numerous natural products and drugs, making this aldehyde a valuable building block for medicinal chemistry.
Chemical Synthesis Applications
In synthetic organic chemistry, 1-methyl-1H-pyrrole-3-carbaldehyde serves as a versatile intermediate:
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It is employed in the synthesis of tetrasubstituted 1,3-diacylpyrroles through Zr-catalyzed reactions with N-acyl α-aminoaldehydes and 1,3-dicarbonyl compounds .
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The aldehyde functionality provides a reactive site for condensation reactions, allowing for the construction of more complex molecular architectures .
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It can be incorporated into multicomponent reactions for the efficient assembly of heterocyclic compounds with potential biological activities .
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The compound serves as a building block in the preparation of pyrrole-based frameworks used in drug discovery .
Material Science Applications
The aromatic nature and functional groups of 1-methyl-1H-pyrrole-3-carbaldehyde make it potentially useful in material science:
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It can be used in the development of functional materials with unique properties.
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Pyrrole derivatives are known components in conducting polymers and materials with electronic applications.
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The compound's reactivity enables its incorporation into larger molecular structures with specific material properties.
Biological Activity
Research has indicated several potential biological activities associated with 1-methyl-1H-pyrrole-3-carbaldehyde:
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The compound has been studied for its potential antimicrobial properties, showing efficacy against various bacterial strains.
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Its derivatives have been explored for anti-inflammatory activities.
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The molecule serves as a building block for synthesizing compounds with more potent biological activities, such as enzyme inhibitors and receptor modulators.
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Pyrrole-based compounds derived from this aldehyde have been investigated as potential antituberculosis agents and COX-2 selective inhibitors .
These biological activities highlight the importance of 1-methyl-1H-pyrrole-3-carbaldehyde in medicinal chemistry and pharmaceutical research .
Hazard Classification | Description |
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GHS Pictogram | GHS07 (Warning) |
Signal Word | Warning |
Hazard Statements | H227-H315-H319-H335 (Combustible liquid; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation) |
Precautionary Statements | P210-P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P332+P313-P337+P313-P362-P370+P378-P403+P233-P403+P235-P405-P501 |
Safety recommendations for handling 1-methyl-1H-pyrrole-3-carbaldehyde include:
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Store in a well-ventilated area, away from heat sources.
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Use appropriate personal protective equipment, including gloves, safety glasses, and laboratory coats.
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Handle in a fume hood to prevent inhalation of vapors.
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Keep away from incompatible materials and ignition sources.
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Store under inert atmosphere at room temperature for optimal stability .
Supplier | Product Specifications | Package Size | Price Range (as of April 2025) |
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CymitQuimica | Ref. IN-DA00CLYC | 100 mg - 5 g | 47.00 € - 631.00 € |
Sigma-Aldrich (Ambeed) | Purity: 95% | Various | Contact supplier |
ChemScene | Purity: 98% | Various | Contact supplier |
GlpBio | Sample solution 10 mM | 25 μL | Contact supplier |
The compound is typically supplied with a purity of 95-98% and is available in various quantities ranging from milligram to gram scale .
Recent Research Developments
Recent research has explored new applications and synthesis methods for 1-methyl-1H-pyrrole-3-carbaldehyde:
Synthetic Methodology Advancements
Researchers have developed a Zr-catalyzed synthesis of tetrasubstituted 1,3-diacylpyrroles that employs N-acyl α-aminoaldehydes with 1,3-dicarbonyl compounds. This methodology has demonstrated high yields (up to 88%) and produces hydrolytically and configurationally stable products under the reaction conditions (THF/1,4-dioxane and H2O) .
Pharmaceutical Research
A concise three-component synthesis of key pyrrole frameworks has been developed from the reaction between α-hydroxyketones, oxoacetonitriles, and primary amines. This methodology has been applied to the synthesis of several pyrrole-based drug candidates, including COX-2 selective inhibitors and antituberculosis lead compounds .
Structure-Activity Relationship Studies
Ongoing research continues to investigate the relationship between the structural features of 1-methyl-1H-pyrrole-3-carbaldehyde derivatives and their biological activities, particularly in the context of antimicrobial and anti-inflammatory properties.
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